Peptide YY (3-36) (PYY(3-36)) is a truncated version of Peptide YY (PYY), a locally acting hormone produced by enteroendocrine L cells predominantly located in the distal gastrointestinal tract. [] While PYY is involved in controlling secretions within the digestive tract, PYY(3-36) has emerged as a significant biopharmaceutical in obesity research due to its appetite-reducing effects. [] This peptide is released postprandially (after a meal), and its levels are elevated in obese individuals after gastric bypass surgery. [, ] It is known to influence hypothalamic circuits and mediate anorexic effects, suggesting a role in regulating energy homeostasis. [, , ]
Peptide YY (3-36) can be synthesized using solid-phase peptide synthesis techniques. The most common method involves the Fmoc (9-fluorenylmethoxycarbonyl) strategy, which allows for the sequential addition of protected amino acids to a resin-bound peptide chain. The synthesis typically includes purification steps such as reverse-phase high-performance liquid chromatography to ensure the final product's purity and integrity .
Peptide YY (3-36) consists of 36 amino acids with a specific sequence that determines its biological activity. The molecular formula is C164H253N43O41S, and it has a molecular weight of approximately 4,200 Da. The structure features a disulfide bond that contributes to its stability and function .
Peptide YY (3-36) undergoes various biochemical reactions within the body, primarily involving receptor binding and signal transduction pathways. Its primary action involves binding to neuropeptide Y2 receptors in the hypothalamus, leading to decreased food intake through modulation of appetite-regulating circuits .
Peptide YY (3-36) exerts its effects primarily through interaction with neuropeptide Y2 receptors located in the central nervous system. Upon binding, it activates signaling pathways that lead to reduced neuronal activity associated with hunger signals. This mechanism involves:
Peptide YY (3-36) appears as a white powder when lyophilized and is soluble in aqueous solutions at physiological pH levels. It exhibits stability under physiological conditions but can be degraded by proteolytic enzymes if not properly formulated.
Peptide YY (3-36) has garnered attention for its potential therapeutic applications in treating obesity and metabolic disorders due to its appetite-suppressing properties. Research has indicated that infusions of Peptide YY (3-36) can effectively reduce food intake in both lean and obese subjects .
Ongoing studies focus on understanding how Peptide YY (3-36) can be integrated into obesity management strategies, exploring its combination with other hormones like glucagon-like peptide-1 for enhanced effects on insulin secretion and glucose homeostasis .
Peptide YY (3-36) (PYY(3-36)) is a 34-amino acid peptide generated through post-translational modification of its full-length precursor, PYY(1-36). The enzymatic cleavage of the N-terminal Tyr-Pro dipeptide by dipeptidyl peptidase IV (DPP-IV) converts PYY(1-36) into PYY(3-36), fundamentally altering its biological activity [1] [4] [6]. The primary structure of human PYY(3-36) is:Ile-Lys-Pro-Glu-Ala-Pro-Gly-Glu-Asp-Ala-Ser-Pro-Glu-Glu-Leu-Asn-Arg-Tyr-Tyr-Ala-Ser-Leu-Arg-His-Tyr-Leu-Asn-Leu-Val-Thr-Arg-Gln-Arg-Tyr-NH₂ [1] [6].
This truncation eliminates the N-terminal tyrosine residue critical for Y1/Y5 receptor binding while exposing the core residues necessary for Y2 receptor interaction. Notably, PYY(3-36) constitutes ~40% of circulating PYY immunoreactivity in humans, with PYY(1-36) accounting for the remaining 60% [4] [9]. The C-terminal amidation (Tyr-NH₂) is conserved across both isoforms and is essential for receptor engagement and metabolic stability [1] [8].
Table 1: Key Structural Features of PYY Isoforms
Feature | PYY(1-36) | PYY(3-36) |
---|---|---|
Amino Acid Sequence | YPIKPEAP...RY-NH₂ | IKPEAP...RY-NH₂ |
Length | 36 residues | 34 residues |
DPP-IV Sensitivity | Substrate | Product |
Dominant Circulating Form | 60% | 40% |
Receptor Preference | Y1, Y2, Y4, Y5 | Y2-specific |
PYY(3-36) belongs to the pancreatic polypeptide (PP)-fold family, characterized by a conserved U-shaped tertiary structure termed the PP-fold motif. This motif comprises:
Despite its truncated N-terminus, PYY(3-36) retains the PP-fold, as confirmed by circular dichroism (CD) spectroscopy showing 24% α-helicity compared to 42% in PYY(1-36) [2]. This structural conservation enables functional specificity within the neuropeptide family:
Conserved residues across the family include Pro₂, Pro₅, Pro₈, Gly₉, Tyr₂₀, and Tyr₂₇, which stabilize the hydrophobic core and protect against enzymatic degradation [10]. The C-terminal α-helix (Arg¹⁷–Tyr³⁶) is particularly critical for anchoring to Y receptors [5].
Table 2: Structural and Functional Features of PP-Fold Family Members
Peptide | Receptor Selectivity | Sequence Homology to PYY(3-36) | Key Structural Motifs |
---|---|---|---|
PYY(3-36) | Y2-specific | 100% | Truncated N-terminus; intact PP-fold |
NPY | Y1, Y2, Y5 | ~70% | Intact N-terminus; PP-fold |
PP | Y4 | <50% | Shorter N-terminus; variant PP-fold |
PYY(3-36) exhibits nanomolar affinity for the Y2 receptor (Y2R) (Kd = 0.11 nM), with >1,000-fold selectivity over Y1 receptors [2] [5] [9]. This specificity arises from two key mechanisms:
Cryo-EM structures of PYY(3-36)–Y2R–Gi complexes reveal that PYY(3-36) adopts a compact conformation, with its central polyproline helix contacting ECL3 and its C-terminus penetrating deeply into the receptor core [5]. This binding mode contrasts sharply with NPY’s interaction with Y1R, which requires an intact N-terminus for activation [5] [9].
The PP-fold motif is indispensable for PYY(3-36)’s conformational stability and receptor selectivity. Key features include:
Comparative CD analyses demonstrate that PYY(3-36)’s reduced helicity (24% vs. 42% in PYY(1-36)) enhances its selectivity for Y2R over Y1R, which requires a rigid N-terminal helix for activation [2]. Molecular dynamics simulations confirm that the PP-fold in PYY(3-36) remains intact during receptor binding, with an RMSD of <1.5 Å over 100 ns simulations [5]. This structural preservation ensures high-affinity binding while enabling preferential Gi protein signaling over β-arrestin recruitment—a key difference from Y1R activation [5] [9].
Table 3: Receptor Binding and Signaling Properties of PYY(3-36)
Property | PYY(3-36)–Y2R Interaction | Molecular Determinants |
---|---|---|
Binding Affinity (Kd) | 0.11 nM | C-terminal Arg³³–Glu²⁹⁸ salt bridge; Ile³-Lys⁴–ECL2 interactions |
Selectivity vs. Y1R | >1,000-fold | Absence of N-terminal Tyr¹-Pro²; Y1R requires intact N-terminus |
G Protein Coupling | Gi-biased (EC50 = 0.4 nM) | TM3–TM6 rearrangement favoring Gi over β-arrestin |
Key Residues | PYY(3-36): Arg³³, Tyr²⁷, Gln³⁴; Y2R: Glu²⁹⁸, Asp⁶⁸ | Hydrophobic and ionic contacts stabilizing complex |
Upon binding PYY(3-36), Y2R undergoes conformational changes that propagate through its transmembrane domains:
This biased signaling underpins PYY(3-36)’s physiological effects—appetite suppression and gastric emptying inhibition—without promoting internalization or desensitization [5] [9].
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0